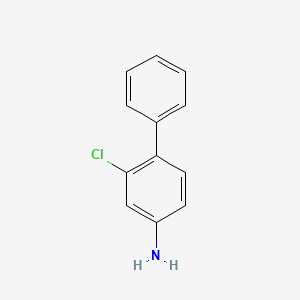

2-Chloro-biphenyl-4-ylamine

Vue d'ensemble

Description

2-Chloro-biphenyl-4-ylamine, also known as 4’-Chloro-biphenyl-2-ylamine, is a chemical compound with the molecular formula C12H10ClN . It is used as a reagent in the synthesis of Boscalid, a fungicide that belongs to the class of carboxamides .

Molecular Structure Analysis

The molecular structure of 2-Chloro-biphenyl-4-ylamine consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be generated from the molecular formula.Physical And Chemical Properties Analysis

2-Chloro-biphenyl-4-ylamine has a melting point of 45.0 to 49.0 °C and a predicted boiling point of 334.6±17.0 °C. It has a predicted density of 1.205±0.06 g/cm3. The compound is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Environmental Remediation

Biphenyl Dioxygenases and PCBs Remediation Research by Furukawa, Suenaga, and Goto (2004) highlights the functional versatility of biphenyl dioxygenases in degrading polychlorinated biphenyls (PCBs), a class of compounds closely related to 2-Chloro-biphenyl-4-ylamine. These enzymes play a significant role in the bioremediation of PCB-contaminated environments, offering a sustainable approach to mitigating pollution caused by these persistent organic pollutants (Furukawa et al., 2004).

Nanoscale Zerovalent Iron for PCB Dechlorination Lowry and Johnson (2004) demonstrated that nanoscale zerovalent iron (ZVI) could effectively dechlorinate PCBs to less chlorinated products. This study provides insight into using nanotechnology for in situ environmental cleanup, offering a potential method for remediating sites contaminated with PCBs, which share structural similarities with 2-Chloro-biphenyl-4-ylamine (Lowry & Johnson, 2004).

Chemical Synthesis and Characterization

Synthesis of 4-Arylaminobiphenylglyoximes Karipcin and Arabali (2006) explored the synthesis and characterization of 4-arylaminobiphenylglyoximes and their complexes, starting from 4-Chloroacetylbiphenyl through a series of reactions including nitrosation and interaction with amines. This research expands the chemical toolbox for synthesizing novel compounds with potential applications in medicinal chemistry and materials science (Karipcin & Arabali, 2006).

Polynuclear Aromatic Hydrocarbons (PAHs) Study The interaction of trianiline models of polyaniline with amphiphilic acids in organic solvents was investigated by Lokshin et al. (2001), showcasing the electron transfer processes. This study is relevant for understanding the behavior of similar aromatic compounds in various chemical environments, providing insights into the electronic properties of compounds related to 2-Chloro-biphenyl-4-ylamine (Lokshin et al., 2001).

Novel Applications and Studies

Anticancer Potential of Oxadiazoles Zhang et al. (2005) identified a novel apoptosis inducer among the 1,2,4-oxadiazole derivatives, showcasing potential anticancer properties. This research opens pathways for developing new therapeutic agents based on structural analogs of 2-Chloro-biphenyl-4-ylamine, indicating its versatility in drug discovery (Zhang et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYUIJXAGCGIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-biphenyl-4-ylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

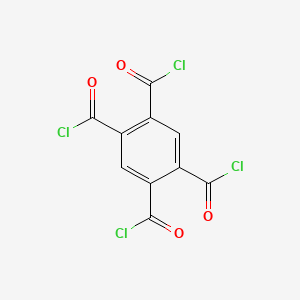

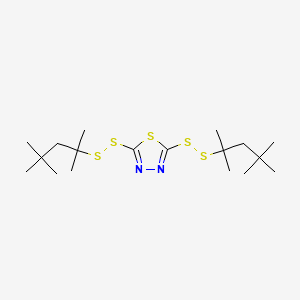

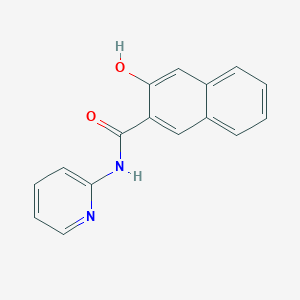

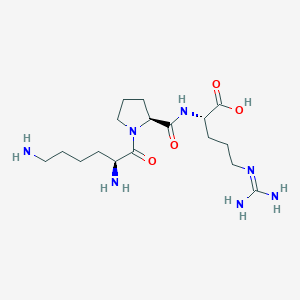

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)